

2-Isopropyl-5-methyl-2-hexenal molecular weight and formula

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Compound of Interest

Compound Name: 2-Isopropyl-5-methyl-2-hexenal

Cat. No.: B1584068

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An In-Depth Technical Guide to **2-Isopropyl-5-methyl-2-hexenal**

Introduction

2-Isopropyl-5-methyl-2-hexenal, also known under synonyms such as Isodihydrolavandulyl aldehyde, is an α,β -unsaturated aldehyde that presents significant interest to researchers in both academia and industry.^{[1][2][3]} Structurally, it is a ten-carbon medium-chain aldehyde, a class of organic compounds characterized by an aldehyde functional group with a carbon chain length of six to twelve atoms.^[4] Its natural occurrence has been reported in substances like cocoa, malted barley, and roasted coffee beans, where it contributes to the overall aroma profile.^{[5][6][7]}

Beyond its role as a flavor and fragrance agent, the true value of **2-Isopropyl-5-methyl-2-hexenal** for drug development professionals and synthetic chemists lies in its reactive chemical nature. The conjugated system of the alkene and the aldehyde group makes it a versatile precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and discusses its utility as a building block in organic synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of **2-Isopropyl-5-methyl-2-hexenal** are summarized below. These data are critical for designing experimental conditions, from reaction setup to purification and storage.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O	[1][2][3][6][8]
Molecular Weight	154.25 g/mol	[3][6][8]
CAS Registry Number	35158-25-9	[1][2][8]
Appearance	Pale yellow or colorless oily liquid	[3][7]
Odor	Woody, herbaceous, green, fruity	[5][7]
Boiling Point	189 °C (at 760 mmHg)	[5][6]
Density	0.845 g/mL at 25 °C	[5][6]
Refractive Index	n _{20/D} 1.452	[5][6]
Solubility	Insoluble in water; Soluble in ethanol	[3]

Spectroscopic analysis is essential for structural confirmation. The key expected features are:

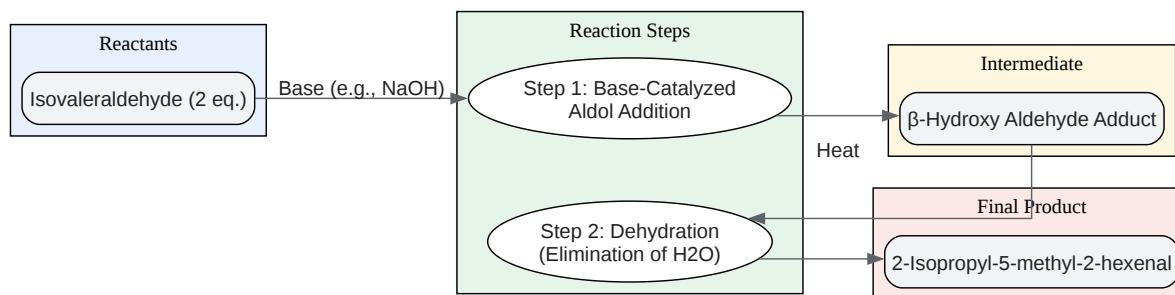
- Infrared (IR) Spectroscopy: Characteristic peaks would include a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1705 cm⁻¹ and a C=C stretch for the alkene at around 1620-1680 cm⁻¹.[3][9][10]
- ¹H NMR Spectroscopy: Key signals would include a singlet for the aldehydic proton between 9-10 ppm, a signal for the vinylic proton, and distinct signals for the isopropyl and other alkyl protons.

Synthesis Pathway: Aldol Condensation

The most direct and industrially relevant synthesis of **2-Isopropyl-5-methyl-2-hexenal** is the self-condensation of isovaleraldehyde (3-methylbutanal).[5][6][9] This reaction is a classic example of a base-catalyzed aldol condensation.

Mechanism Rationale:

- Enolate Formation: A base (e.g., hydroxide) abstracts an acidic α -proton from one molecule of isovaleraldehyde to form a resonance-stabilized enolate. This is the nucleophilic species in the reaction.
- Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second isovaleraldehyde molecule, forming a carbon-carbon bond and yielding a β -hydroxy aldehyde intermediate (an aldol adduct).^[9]
- Dehydration: This intermediate is often unstable. Upon heating or under acidic/basic conditions, it readily dehydrates via an E1cB mechanism to form the more stable, conjugated α,β -unsaturated aldehyde product, **2-Isopropyl-5-methyl-2-hexenal**.^[9] The formation of the conjugated system is the thermodynamic driving force for this elimination step.



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Caption: Aldol condensation pathway for the synthesis of **2-Isopropyl-5-methyl-2-hexenal**.

Utility in Drug Development and Organic Synthesis

The reactivity of **2-Isopropyl-5-methyl-2-hexenal** makes it a valuable intermediate. The conjugated system allows for selective transformations at multiple sites:

- 1,4-Conjugate Addition (Michael Addition): The β -carbon is electrophilic and susceptible to attack by soft nucleophiles (e.g., organocuprates, enamines, thiols). This is a powerful C-C

bond-forming reaction used to build molecular complexity.

- 1,2-Addition to the Carbonyl: The aldehyde can be targeted by strong, hard nucleophiles like Grignard reagents or organolithium compounds to form secondary alcohols.
- Selective Reduction: The aldehyde can be selectively reduced to an allylic alcohol using reagents like sodium borohydride (NaBH_4). The double bond can be reduced via catalytic hydrogenation.
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

This multi-faceted reactivity allows chemists to use **2-Isopropyl-5-methyl-2-hexenal** as a scaffold to introduce diverse functional groups and build larger, more complex molecules, which is a foundational activity in the discovery of new therapeutic agents.

Experimental Protocol: Synthesis via Aldol Condensation

This protocol is adapted from established methodologies for the self-condensation of aldehydes.^[9] It is designed to be self-validating by including checkpoints for reaction monitoring and purification.

Materials:

- Isovaleraldehyde (3-methylbutanal), $\geq 98\%$
- Sodium Hydroxide (NaOH), 10% aqueous solution
- Diethyl ether (anhydrous)
- Magnesium sulfate (anhydrous)
- Hydrochloric acid (HCl), 1M solution
- Round-bottom flask with magnetic stirrer
- Separatory funnel

- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 50 mL of isovaleraldehyde. Cool the flask in an ice-water bath to 0-5 °C.
- Base Addition: Begin stirring the isovaleraldehyde and slowly add 20 mL of 10% aqueous NaOH solution dropwise from the dropping funnel over 30 minutes. The key here is slow addition to control the exothermic reaction and prevent unwanted side reactions. The temperature should be maintained below 10 °C.
- Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for 3-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
- Workup - Quenching: Once the reaction is deemed complete, pour the mixture into a separatory funnel containing 100 mL of diethyl ether. Carefully neutralize the mixture by adding 1M HCl until the aqueous layer is slightly acidic (pH ~5-6). This step quenches the reaction and protonates the aldol intermediate, facilitating its separation and subsequent dehydration.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product will be a mixture of the desired product and the β-hydroxy aldehyde intermediate.
- Purification - Dehydration and Distillation: Set up a vacuum distillation apparatus. Heat the crude oil. The β-hydroxy aldehyde intermediate will dehydrate upon heating, and the resulting **2-Isopropyl-5-methyl-2-hexenal** can be collected as the distillate.^[9] A typical distillation might occur at 95-100 °C under 24 mmHg pressure.^[9]

- Characterization: Confirm the identity and purity of the final product using IR and NMR spectroscopy.

Safety and Handling

2-Isopropyl-5-methyl-2-hexenal is classified as a skin irritant and a skin sensitizer.[\[11\]](#)

Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. It is a combustible liquid with a flash point of approximately 63 °C. Store in a cool, dry place away from ignition sources.

Conclusion

2-Isopropyl-5-methyl-2-hexenal is more than a simple flavor compound; it is a versatile and reactive chemical intermediate. Its straightforward synthesis from readily available starting materials and the diverse reactivity offered by its α,β -unsaturated aldehyde motif make it a valuable tool for synthetic chemists. For professionals in drug development and materials science, understanding the properties and synthetic utility of such building blocks is paramount for the rational design and construction of novel, high-value molecules.

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